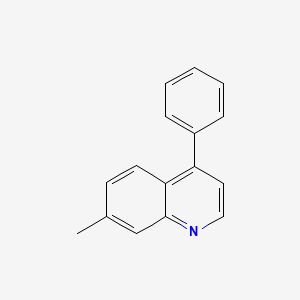

7-Methyl-4-phenylquinoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

7-Methyl-4-phenylquinoline is a useful research compound. Its molecular formula is C16H13N and its molecular weight is 219.28 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

7-Methyl-4-phenylquinoline and its derivatives have been studied for their potential therapeutic effects against a range of diseases, including cancer, infectious diseases, and neurodegenerative disorders.

Anticancer Activity

Research indicates that quinoline derivatives exhibit significant anticancer properties. For instance, compounds derived from this compound have shown effectiveness against various cancer cell lines, including cervical cancer (HeLa), breast cancer (MCF-7), and colon carcinoma (HCT-116) cell lines. Mechanisms of action include inhibition of protein kinases and topoisomerases, which are critical for cancer cell proliferation and survival .

Antimicrobial Properties

Quinoline derivatives have also demonstrated antibacterial and antifungal activities. Studies have indicated that this compound derivatives can inhibit the growth of pathogenic bacteria and fungi, making them candidates for developing new antimicrobial agents .

Antimalarial Activity

The compound has been investigated for its antimalarial properties, particularly in the context of resistance to existing treatments. Derivatives have shown promising results against Plasmodium falciparum, the causative agent of malaria, with some compounds displaying potent activity at low concentrations .

One-Pot Synthesis

A notable method involves a one-pot three-component reaction catalyzed by ammonium acetate, which yields high purity and good yields of functionalized quinoline derivatives . This method is advantageous due to its simplicity and reduced environmental impact compared to traditional synthetic routes.

Green Chemistry Approaches

Recent advances emphasize green chemistry techniques for synthesizing quinolines. These methods utilize alternative reaction conditions and catalysts to minimize waste and enhance sustainability in chemical processes .

Biological Activities

The biological activities of this compound derivatives extend beyond anticancer and antimicrobial effects.

Neuroprotective Effects

Research has identified potential neuroprotective properties associated with certain quinoline derivatives, particularly in the context of neurodegenerative diseases like Alzheimer's and Parkinson's disease. Compounds that inhibit neuronal nitric oxide synthase (nNOS) have shown promise in this area .

Insecticidal Properties

Some studies have explored the insecticidal effects of quinoline derivatives against vectors responsible for transmitting diseases such as malaria and dengue fever. These compounds exhibit larvicidal activity, indicating their potential use in vector control strategies .

Case Studies

Several case studies highlight the efficacy and versatility of this compound:

Análisis De Reacciones Químicas

1.1. One-Pot Three-Component Protocol

A general method for synthesizing quinoline derivatives involves a one-pot three-component reaction catalyzed by ammonium acetate. This approach uses benzaldehyde derivatives, malononitrile, and 3-aminophenol as substrates under mild conditions (ethanol solvent, reflux temperature). The reaction proceeds via Knoevenagel condensation , Michael addition , and cyclization to form 1,2-dihydroquinoline derivatives .

Key Steps :

-

Knoevenagel condensation : Formation of benzylidenemalononitrile intermediate.

-

Michael addition : Reaction with 3-aminophenol to form an intermediate enamine.

-

Cyclization : Rearrangement and aromatization to yield the quinoline framework.

Yield Optimization :

| Catalyst | Catalyst Amount (mol%) | Solvent | Reaction Time | Yield (%) |

|---|---|---|---|---|

| Ammonium acetate | 30 | Ethanol | 20 min | 95 |

| K₂CO₃ | 25 | Ethanol:Water (4:1) | 1 h | 43 |

| Et₃N | 20 | Ethanol | 2 h | 46 |

Functional Group Tolerance and Substrate Scope

The synthesis protocol demonstrates wide functional group tolerance , including electron-donating (e.g., –OCH₃, –CH₃) and electron-withdrawing groups (e.g., –NO₂, –Cl) on the aryl ring . Substituted benzaldehydes react efficiently, though reaction times vary slightly based on substitution patterns (e.g., para-substituted aldehydes react faster than meta-substituted ones).

3.1. NMR Spectroscopy

For 7-hydroxy-4-phenyl-1,2-dihydroquinoline derivatives , ¹H NMR spectra show:

-

Aromatic protons : Signals in the range of 6.19–7.59 ppm.

-

NH and OH protons : A singlet peak at ~6.71 ppm.

3.2. Mass Spectrometry

MALDI-TOF-MS and EI-MS confirm the molecular formula and structure of the products. For example, 5a (a dihydroquinoline derivative) shows molecular ion peaks corresponding to its molecular weight .

Antibacterial Activity of Related Quinolines

While not directly addressing 7-Methyl-4-phenylquinoline, studies on similar derivatives (e.g., 4-methyl-2-(4-substitutedphenyl)quinoline) reveal antibacterial activity against strains like E. coli and S. aureus. The activity correlates with substituents (e.g., halogen groups such as –Br enhance potency) .

| Compound | Substituent | MIC (μg/mL) |

|---|---|---|

| Q6 | –Cl | 28 (mm zone) |

| Q7 | –Br | 26 (mm zone) |

Limitations and Gaps

-

Positional isomerism : The synthesis of 6-methyl-4-phenylquinoline derivatives suggests that methyl substitution at position 7 may require similar alkylation steps (e.g., using MeI with a base like K₂CO₃).

-

Functionalization : Thione derivatives (e.g., this compound-2(1H)-thione) can undergo alkylation or oxidation , indicating potential reactivity sites.

Proposed Reaction Pathways for this compound

Based on analogous compounds:

-

Alkylation : Introduction of a methyl group at position 7 via nucleophilic substitution or alkylation of a thione intermediate.

-

Cyclization : Formation of the quinoline core via condensation reactions (e.g., Skraup or Friedländer synthesis).

-

Functionalization : Post-synthesis modifications (e.g., halogenation, oxidation) to tailor biological activity.

Propiedades

Fórmula molecular |

C16H13N |

|---|---|

Peso molecular |

219.28 g/mol |

Nombre IUPAC |

7-methyl-4-phenylquinoline |

InChI |

InChI=1S/C16H13N/c1-12-7-8-15-14(9-10-17-16(15)11-12)13-5-3-2-4-6-13/h2-11H,1H3 |

Clave InChI |

HWXKXYAHKIXHJS-UHFFFAOYSA-N |

SMILES canónico |

CC1=CC2=NC=CC(=C2C=C1)C3=CC=CC=C3 |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.